(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Overview
Description
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the desired position on the piperidine ring.
Protection: Protection of the amino group using a tert-butyl group to prevent unwanted side reactions.
Carboxylation: Introduction of the carboxylate group to complete the synthesis.
The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and high yield. For example, fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor may be used under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different amino or hydroxyl derivatives.
Scientific Research Applications
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.
Biological Studies: The compound is employed in studies to understand the role of fluorinated piperidines in biological systems.
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and quality control.
Mechanism of Action
The mechanism of action of (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
- tert-butyl 4-amino-3-chloropiperidine-1-carboxylate
- tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
Uniqueness
(3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased metabolic stability and altered electronic characteristics. These features make it a valuable compound in drug design and development.
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRYPCAUVKVMLZ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670500 | |
Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907544-16-5 | |
Record name | tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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